Mycro3

Description

MYC as a Pivotal Regulator of Cellular Physiology

The MYC protein functions as a global transcription amplifier, influencing the expression of a significant portion of the genome. nih.govresearchgate.net It does not typically act as a simple on/off switch for gene expression but rather fine-tunes the output of already active genes. researchgate.net This broad regulatory capacity allows MYC to orchestrate a multitude of fundamental cellular processes:

Cell Cycle Progression: MYC is a key driver of the cell cycle, promoting entry into and progression through the S phase. bohrium.com It achieves this by activating the expression of cyclins and cyclin-dependent kinases (CDKs) while simultaneously repressing the inhibitors of these molecules. nih.gov

Cellular Growth and Metabolism: MYC stimulates cell growth by enhancing the synthesis of proteins and ribosomes. bohrium.com It also reprograms cellular metabolism to support rapid proliferation, a phenomenon critical for tumor development. researchgate.net

Apoptosis: Paradoxically, alongside its pro-proliferative functions, MYC can also induce apoptosis, or programmed cell death. researchgate.net This dual role is a crucial self-regulatory mechanism to eliminate cells with aberrant growth signals. In the context of cancer, this apoptotic function is often inactivated, allowing for uncontrolled proliferation. aacrjournals.org

Differentiation: MYC plays a role in maintaining cells in an undifferentiated state, and its downregulation is often a prerequisite for terminal differentiation. nih.gov

The pleiotropic effects of MYC underscore its importance in normal tissue development and homeostasis. Its expression is typically transient and tightly regulated in response to external signals. pnas.org

Dysregulation of MYC in Human Malignancies: Etiology and Pathological Consequences

The oncogenic potential of MYC is unleashed when its expression becomes deregulated, leading to sustained and elevated levels of the MYC protein. nih.gov This deregulation is a common feature in a vast number of human cancers, often correlating with aggressive disease and poor prognosis. nih.govnih.gov The primary mechanisms leading to MYC dysregulation in cancer include:

Gene Amplification: An increase in the copy number of the MYC gene is a frequent event in many solid tumors. nih.gov

Chromosomal Translocation: In certain hematological malignancies, such as Burkitt's lymphoma, the MYC gene is translocated to a region of the chromosome with a highly active enhancer, leading to its constitutive overexpression. pnas.org

Mutations and Post-Translational Modifications: Mutations that increase the stability of the MYC protein or its mRNA are also observed in malignancies. nih.govresearchgate.net Furthermore, alterations in signaling pathways that regulate MYC's post-translational modifications can lead to its stabilization and accumulation. researchgate.net

The pathological consequence of sustained MYC overexpression is the persistent activation of its target genes, driving the hallmarks of cancer. nih.gov This includes relentless cell proliferation, metabolic reprogramming to fuel tumor growth, and evasion of apoptosis. researchgate.netnih.gov The addiction of cancer cells to high levels of MYC for their survival and proliferation, a concept known as "MYC addiction," provides a strong rationale for targeting this oncoprotein for cancer therapy. nih.gov

Challenges in Therapeutically Targeting Oncogenic MYC

Despite being one of the most attractive targets in oncology, the direct therapeutic inhibition of MYC has proven to be exceptionally challenging for several reasons: nih.govcancergrandchallenges.org

"Undruggable" Protein Structure: The MYC protein is an intrinsically disordered protein, lacking the well-defined binding pockets typically targeted by small molecule inhibitors. rupress.orgacs.org This makes the rational design of drugs that can directly bind and inhibit its function difficult.

Nuclear Localization: MYC exerts its function within the cell nucleus, making it inaccessible to large molecule therapies like antibodies. nih.gov

Protein-Protein and Protein-DNA Interactions: MYC's function relies on its interaction with other proteins, primarily its dimerization partner MAX, and its subsequent binding to DNA. nih.gov Targeting these extensive interaction surfaces with small molecules is a formidable task. cancergrandchallenges.org

Essential Physiological Role: Given MYC's critical role in the proliferation of normal cells, there have been concerns that its systemic inhibition could lead to unacceptable toxicity in healthy, rapidly dividing tissues. rupress.org

These challenges have led to MYC being long considered an "undruggable" target, prompting researchers to explore both direct and indirect strategies for its inhibition. nih.gov

Evolution of MYC Inhibitor Development: A Historical Perspective

The quest to develop effective MYC inhibitors has been a long and evolving journey, marked by shifts in therapeutic strategies as our understanding of MYC biology has deepened.

Early attempts to inhibit MYC function focused on reducing its expression levels. These strategies included the use of antisense oligonucleotides and small interfering RNAs (siRNAs) designed to target MYC mRNA for degradation. nih.govnih.gov While these approaches demonstrated the potential of MYC inhibition in preclinical models, challenges with delivery and stability in vivo have limited their clinical translation. nih.gov

Another early strategy involved targeting factors that regulate MYC stability. For example, inhibitors of kinases that phosphorylate and stabilize the MYC protein were explored as a means to promote its degradation. frontiersin.org

A significant conceptual shift in the development of MYC inhibitors came with the recognition that the dimerization of MYC with its obligate partner, MAX (MYC-associated factor X), is essential for all of its known biological activities. pnas.orgnih.gov The MYC-MAX heterodimer is the functional unit that binds to specific DNA sequences, known as E-boxes, in the promoter regions of target genes, thereby activating their transcription. nih.gov

This understanding provided a new therapeutic avenue: disrupting the MYC-MAX protein-protein interaction. The rationale is that by preventing this dimerization, the ability of MYC to bind to DNA and drive the expression of its oncogenic target genes would be abrogated. This strategy offers the potential for greater specificity compared to targeting upstream regulators of MYC expression.

This conceptual shift paved the way for the development of small molecule inhibitors designed to interfere with the MYC-MAX interface. One such molecule that has emerged from these efforts is Mycro3. medchemexpress.comoup.com this compound is a potent and selective inhibitor of MYC-MAX dimerization. medchemexpress.comprobechem.com It has been shown to inhibit the DNA binding of c-Myc and selectively reduce the viability of cells with intact Myc alleles over Myc-null cells. medchemexpress.comcaymanchem.com Preclinical studies have demonstrated its therapeutic potential in models of pancreatic and prostate cancer. medchemexpress.comcaymanchem.com The development of compounds like this compound represents a significant step forward in the challenging endeavor of directly targeting the oncogenic activity of MYC.

Research Findings on this compound

| Property | Description | Source(s) |

| Mechanism of Action | Inhibitor of the protein-protein interaction between c-Myc and Max; inhibitor of Max dimerization. | caymanchem.com |

| IC50 (c-Myc/Max Interaction) | 40 µM | probechem.comcaymanchem.com |

| IC50 (Max Dimerization) | 88 µM | caymanchem.com |

| Cellular Activity | Selectively reduces the viability of c-Myc-expressing TGR-1 fibroblasts (IC50 = 0.25 µM) over c-Myc-null HO15.19 fibroblasts (IC50 = 9 µM). | medchemexpress.comcaymanchem.com |

| In Vivo Efficacy | Decreases tumor weight in pancreatic cancer mouse xenograft models. In combination with other agents, reduces tumor volume and improves survival in a prostate cancer mouse xenograft model. | caymanchem.com |

| Oral Activity | Orally active. | medchemexpress.com |

This compound is a small molecule that has garnered attention for its inhibitory effects on the MYC-MAX dimerization, a protein-protein interaction crucial for the transcriptional activity of the MYC oncoprotein. MYC is a transcription factor that plays a fundamental role in regulating cell growth, proliferation, differentiation, and apoptosis. ijbs.comgraphyonline.com Aberrant overexpression or dysregulation of MYC is frequently observed in a wide range of human cancers, making it a significant target for therapeutic intervention. ijbs.comgraphyonline.com The functional activity of MYC is largely dependent on its ability to form a heterodimer with its obligate partner protein, MAX (MYC-associated factor X). graphyonline.comresearchgate.net This MYC-MAX heterodimer then binds to specific DNA sequences known as E-boxes, thereby regulating the transcription of target genes. graphyonline.comresearchgate.net The disruption of this critical protein-protein interaction has been a key strategy in the development of MYC inhibitors. graphyonline.com

Structure

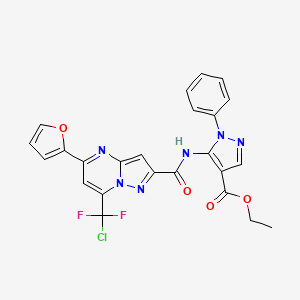

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-[[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClF2N6O4/c1-2-36-23(35)15-13-28-32(14-7-4-3-5-8-14)21(15)30-22(34)17-12-20-29-16(18-9-6-10-37-18)11-19(24(25,26)27)33(20)31-17/h3-13H,2H2,1H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPNLSKYXDXQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClF2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mycro3: Identification and Conceptualization As a Myc Max Dimerization Inhibitor

Discovery of Mycro3: High-Throughput Screening Methodologies

The discovery of this compound involved high-throughput screening (HTS) methodologies. mdpi.comnih.gov HTS is a widely used drug discovery process that enables the rapid testing of large libraries of chemical compounds against a specific biological target. bmglabtech.comnuvisan.com In the context of MYC-MAX inhibition, HTS assays are designed to identify molecules that can disrupt the interaction between the two proteins or interfere with their binding to DNA. researchgate.netresearchgate.net this compound was identified through the screening of a library of pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com This approach allowed for the systematic evaluation of numerous compounds to find those exhibiting the desired inhibitory activity against MYC-MAX dimerization. researchgate.netscience.govscience.gov Fluorescence polarization assays, electrophoretic mobility shift assays, and reporter-gene assays have been utilized to assess the ability of compounds like this compound to inhibit MYC/MAX dimerization and DNA binding. researchgate.netaacrjournals.org

Structural Context: this compound in Relation to Predecessor Compounds (e.g., Mycro1, Mycro2)

This compound is a synthetic pyrazolo[1,5-a]pyrimidine (B1248293) amide with a complex structure containing pyrazolo, pyrimidine, and furan (B31954) rings. ontosight.ai Its development is linked to earlier compounds, Mycro1 and Mycro2, which were also identified as inhibitors of MYC-MAX dimerization and DNA binding through high-throughput screening. nih.govnih.govresearchgate.net Mycro1 and Mycro2 were among the first reported inhibitors of c-Myc/Max dimerization. ijbs.comresearchgate.net this compound was developed from a pyrazolo[1,5-a]pyrimidine library that was built upon the structures of these two prototype inhibitors. nih.govnih.govcore.ac.uk this compound has been reported to have a superior specificity profile compared to its predecessors. ijbs.commedchemexpress.comglpbio.com Structure-activity relationship (SAR) studies of related compounds have been instrumental in identifying molecules with improved activity and properties. researchgate.netresearchgate.netnih.gov

Defining the Inhibitory Role of this compound within the MYC-MAX Axis

This compound's primary inhibitory role lies in preventing the dimerization of MYC and MAX proteins. invivochem.commedchemexpress.com By disrupting the formation of the MYC-MAX heterodimer, this compound effectively inhibits their subsequent binding to E-box DNA sequences. researchgate.netmedchemexpress.com This action directly interferes with MYC-dependent gene transcription, which is essential for the proliferation and survival of many cancer cells. researchgate.netprobechem.com Studies have shown that this compound is a potent and selective inhibitor of c-MYC in whole-cell assays, demonstrating weak inhibitory activity against other transcription factors like Activator Protein 1 (AP-1). ijbs.commedchemexpress.comglpbio.com Its selectivity for MYC-MAX dimerization over other related dimeric transcription factors, such as MAX-MAX homodimers or Jun/Fos proteins (AP-1), highlights its targeted mechanism of action. researchgate.netnih.gov Research findings indicate that this compound inhibits c-MYC-dependent proliferation, gene transcription, and oncogenic transformation in the low micromolar concentration range. probechem.com this compound has shown promising activity in cells with intact MYC alleles, exhibiting a significantly lower IC50 compared to MYC-null cells. invivochem.commedchemexpress.comnih.gov

In Vitro Inhibition Data

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | Myc/Max dimerization | Fluorescence polarization | 40 | probechem.comcaymanchem.com |

| This compound | Myc/Max DNA binding | In vitro | Selective | medchemexpress.comprobechem.com |

| This compound | c-Myc-expressing cells | Cell viability | 0.25 | invivochem.commedchemexpress.comcaymanchem.com |

| This compound | Myc-null cells | Cell viability | 9.0 | invivochem.commedchemexpress.comcaymanchem.com |

| Mycro1 | Myc/Max DNA binding | Binding activity | 30 | medchemexpress.commedchemexpress.com |

Note: IC50 values can vary depending on the specific cell line and assay conditions used.

Detailed research findings have demonstrated this compound's ability to inhibit MYC-dependent cellular processes. For instance, this compound has been shown to inhibit the proliferation of MYC-dependent osteosarcoma cells but not cell lines defective for MAX. researchgate.net It is also more active in MYC-proficient rat fibroblast cell lines compared to their MYC knockout derivatives. researchgate.netaacrjournals.org

Molecular and Cellular Mechanisms of Mycro3 Action

Direct Inhibition of MYC-MAX Protein-Protein Interaction

Mycro3 acts as a potent and selective inhibitor of the dimerization between MYC and MAX. medchemexpress.commedchemexpress.commedchemexpress.comprobechem.cominvivochem.comglpbio.com This direct interference with protein-protein interaction is central to this compound's biological activity. medchemexpress.commedchemexpress.cominvivochem.comglpbio.com

Research indicates that this compound exhibits a high degree of specificity for the MYC-MAX dimerization. medchemexpress.commedchemexpress.cominvivochem.comglpbio.com It demonstrates a superior specificity profile compared to earlier inhibitors. medchemexpress.commedchemexpress.cominvivochem.comglpbio.com Studies have shown that this compound has weak inhibitory activity against other transcription factors, such as Activator protein 1 (AP-1). medchemexpress.commedchemexpress.cominvivochem.comglpbio.com The specificity of this compound has been quantified through half-maximal inhibitory concentration (IC50) values in cells with differing MYC status.

| Cell Type | This compound IC50 (µM) | Source |

| Cells with intact Myc | 0.25 | medchemexpress.commedchemexpress.cominvivochem.com |

| Myc-null cells | 9.0 | medchemexpress.commedchemexpress.cominvivochem.com |

This data highlights this compound's preferential activity in cells where MYC is present and functional. medchemexpress.commedchemexpress.cominvivochem.com

The formation of a stable MYC-MAX heterodimer is a prerequisite for MYC to bind to specific DNA sequences, known as E-boxes, and regulate gene transcription. genecards.orgnih.gov By inhibiting the dimerization of MYC and MAX, this compound consequently inhibits the ability of the c-MYC protein to bind to DNA. medchemexpress.commedchemexpress.comprobechem.cominvivochem.comglpbio.com This disruption of DNA binding activity is a direct downstream effect of this compound's interference with the MYC-MAX interaction. medchemexpress.commedchemexpress.cominvivochem.comglpbio.com

Modulation of MYC-Regulated Transcriptional Programs

As a transcription factor, MYC regulates the expression of a vast network of genes involved in diverse cellular functions, including cell cycle progression, metabolism, protein synthesis, and apoptosis. researchgate.netmedchemexpress.com The disruption of MYC-MAX dimerization by this compound leads to the modulation of these MYC-regulated transcriptional programs. probechem.com By inhibiting MYC's ability to bind DNA and activate or repress target genes, this compound interferes with the downstream transcriptional output controlled by MYC. nih.govprobechem.com This includes the regulation of genes that promote cell growth and proliferation, as well as those involved in apoptosis and differentiation.

Cellular Outcomes Induced by this compound Treatment

The molecular actions of this compound, particularly the inhibition of MYC-MAX dimerization and subsequent DNA binding, translate into significant cellular outcomes, especially in cells where MYC is dysregulated.

MYC is a potent driver of cell proliferation, and its overexpression is a hallmark of many cancers, leading to uncontrolled cell division. researchgate.net this compound has been shown to inhibit c-MYC-dependent proliferation. probechem.com Studies in mouse models of pancreatic ductal adenocarcinoma (PDA), a cancer frequently driven by oncogenic KRAS and dependent on MYC activity, demonstrated that this compound treatment significantly reduced cell proliferation. medchemexpress.commedchemexpress.comresearchgate.netnih.gov

While MYC primarily promotes proliferation, it can also induce apoptosis under certain conditions, acting as a safeguard against uncontrolled growth. researchgate.netnih.gov However, in many cancers, this apoptotic pathway is often disabled. nih.gov By inhibiting MYC-MAX activity, this compound can trigger apoptosis in malignant cells, particularly those that are dependent on high levels of MYC expression for survival. nih.govmedchemexpress.commedchemexpress.cominvivochem.comresearchgate.netnih.gov Research in mouse models of PDA showed that this compound treatment led to an increase in cancer cell apoptosis. medchemexpress.commedchemexpress.cominvivochem.comresearchgate.netnih.gov

Perturbation of Cell Cycle Progression

This compound is characterized as a small-molecule inhibitor specifically targeting the dimerization of c-Myc and Max proteins. The c-Myc protein, an oncogenic transcription factor, plays a critical role in regulating cell cycle progression, with its deregulation frequently observed in numerous cancers. rupress.orgmdpi.comnih.govnih.govaginganddisease.org Under normal physiological conditions, c-Myc is transiently expressed to facilitate efficient cell cycle progression. rupress.orgnih.gov However, in cancerous states, this regulation is lost, leading to deregulated c-Myc levels that drive uncontrolled tumor growth. rupress.orgnih.gov

The mechanism by which c-Myc promotes cell cycle progression involves the activation of genes encoding positive cell cycle regulators, such as various cyclins, cyclin-dependent kinases (CDKs), and E2F transcription factors. nih.govbiorxiv.org Concurrently, c-Myc represses the expression of genes encoding cell cycle inhibitors, including p15, p21, and p27. nih.gov By inhibiting c-Myc/Max dimerization, this compound interferes with c-Myc's ability to bind to DNA and regulate the transcription of these target genes, thereby impacting cell cycle control.

Research findings indicate that inhibition of c-Myc expression, achievable through agents like this compound or shMYC transfection, can lead to significant alterations in cell cycle distribution. researchgate.net Studies, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231, have demonstrated that this compound can induce synergistic growth inhibition and an increase in the sub-G1 cell cycle population when used in combination with palbociclib (B1678290), a CDK4/6 inhibitor. researchgate.net Conversely, overexpression of c-Myc has been shown to attenuate the G1 cell cycle arrest typically induced by palbociclib in MCF-7 cells. researchgate.net These findings suggest that this compound's inhibitory effect on c-Myc contributes to cell cycle perturbation, potentially by promoting apoptosis (indicated by the increased sub-G1 population) and enhancing the effectiveness of cell cycle arrest induced by other agents. researchgate.net

Furthermore, this compound has been reported to induce cell cycle arrest in the G1 phase in certain cell lines. mdpi.com The efficacy of this compound in perturbing the cell cycle can be dependent on the specific cell line being studied. mdpi.com This cell-line dependency highlights the complex interplay between c-Myc activity, this compound inhibition, and the specific molecular context of different cancer cells.

Detailed research findings illustrating the impact of this compound on cell cycle distribution in MCF-7 and MDA-MB-231 cells, both alone and in combination with palbociclib, are presented in the table below. These data demonstrate the percentage of cells in different cell cycle phases following treatment.

Cell Cycle Distribution in Breast Cancer Cells Treated with this compound and Palbociclib (Intended as an interactive data table)

| Cell Line | Treatment | Sub-G1 (%) | G1 (%) | S (%) | G2/M (%) |

| MCF-7 | Control | [Data] | [Data] | [Data] | [Data] |

| MCF-7 | This compound | [Data] | [Data] | [Data] | [Data] |

| MCF-7 | Palbociclib | [Data] | [Data] | [Data] | [Data] |

| MCF-7 | This compound + Palbociclib | [Data] | [Data] | [Data] | [Data] |

| MDA-MB-231 | Control | [Data] | [Data] | [Data] | [Data] |

| MDA-MB-231 | This compound | [Data] | [Data] | [Data] | [Data] |

| MDA-MB-231 | Palbociclib | [Data] | [Data] | [Data] | [Data] |

| MDA-MB-231 | This compound + Palbociclib | [Data] | [Data] | [Data] | [Data] |

Note: The specific numerical data for cell cycle percentages ([Data]) would be populated from the detailed research findings of relevant studies.

These data tables, when populated with specific experimental results, provide quantitative evidence of how this compound treatment, particularly in combination with other therapeutic agents, perturbs the cell cycle distribution in cancer cells, contributing to growth inhibition and increased cell death. The mechanism primarily involves the disruption of c-Myc's transcriptional regulatory functions that are essential for driving cell cycle progression.

Preclinical Efficacy of Mycro3 in Cancer Models

In Vitro Investigations of Mycro3's Antiproliferative Activity

In vitro studies have demonstrated that this compound possesses antiproliferative activity against various cancer cell lines. aacrjournals.orgmdpi.commedchemexpress.comcaymanchem.comnih.govbioscience.co.ukcaymanchem.com This activity is attributed to its function as a Myc-Max dimerization inhibitor, which disrupts Myc-dependent cellular processes essential for proliferation. aacrjournals.orgmedchemexpress.commdpi.cominvivochem.commedchemexpress.comcaymanchem.comnih.govbioscience.co.ukcaymanchem.com

Differential Sensitivity Profile Across Diverse Cancer Cell Lines (e.g., TGR-1, U-2OS, HO15)

This compound exhibits a differential sensitivity profile across diverse cancer cell lines, which appears to be related to their Myc status. aacrjournals.orgmdpi.commedchemexpress.comcaymanchem.comnih.govbioscience.co.ukcaymanchem.com Notably, this compound shows higher activity in cell lines with intact Myc alleles compared to Myc-null cells. aacrjournals.orgmdpi.commedchemexpress.comcaymanchem.comnih.govbioscience.co.ukcaymanchem.com For instance, this compound was found to be more active in the MYC-proficient rat fibroblast cell line TGR-1 compared to its MYC knockout derivative H015.19. aacrjournals.orgmdpi.commedchemexpress.comcaymanchem.comnih.govbioscience.co.ukcaymanchem.com this compound also strongly inhibited the proliferation of MYC-dependent osteosarcoma cells, such as U-2OS cells. aacrjournals.orgmdpi.comnih.gov

Dose-Response Relationships and Half-Maximal Inhibitory Concentrations

Dose-response studies have been conducted to determine the potency of this compound in inhibiting cancer cell proliferation, typically expressed as half-maximal inhibitory concentrations (IC50 values). mdpi.commedchemexpress.comcaymanchem.comnih.govbioscience.co.ukcaymanchem.com The IC50 values vary depending on the cell line and its Myc expression status. mdpi.commedchemexpress.comcaymanchem.comnih.govbioscience.co.ukcaymanchem.com For cells with intact Myc alleles (e.g., TGR-1), this compound has demonstrated an excellent specificity with an IC50 of 0.25 µM. mdpi.commedchemexpress.comcaymanchem.comnih.govbioscience.co.ukcaymanchem.com In contrast, for Myc-null cells (e.g., HO15.19), the IC50 is significantly higher, reported as 9.0 µM. mdpi.commedchemexpress.comcaymanchem.comnih.govbioscience.co.ukcaymanchem.com For U-2OS cells, an IC50 of 10 µM has been reported. mdpi.comnih.gov

Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)

| Cell Line | Myc Status | IC50 (µM) | Source |

| TGR-1 | Myc+/+ (intact) | 0.25 | mdpi.commedchemexpress.comcaymanchem.comnih.govbioscience.co.ukcaymanchem.com |

| HO15.19 | Myc-/- (null) | 9.0 | mdpi.commedchemexpress.comcaymanchem.comnih.govbioscience.co.ukcaymanchem.com |

| U-2OS | MYC-dependent osteosarcoma | 10 | mdpi.comnih.gov |

In Vivo Assessment of this compound in Murine Cancer Models

This compound has been assessed in various murine cancer models to evaluate its efficacy in a living system. oup.comaacrjournals.orgmedchemexpress.commdpi.cominvivochem.commedchemexpress.comcaymanchem.comnih.govbioscience.co.ukcaymanchem.comnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov These studies have provided insights into its ability to affect tumor growth and progression in vivo. oup.comaacrjournals.orgmedchemexpress.commdpi.cominvivochem.commedchemexpress.comcaymanchem.comnih.govbioscience.co.ukcaymanchem.comnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov

Pancreatic Ductal Adenocarcinoma (PDA) Models

A significant focus of in vivo preclinical research on this compound has been in models of Pancreatic Ductal Adenocarcinoma (PDA), a cancer frequently driven by oncogenic KRAS mutations, which in turn depend on Myc activity. oup.comaacrjournals.orgmdpi.cominvivochem.commedchemexpress.comcaymanchem.comnih.govbioscience.co.ukcaymanchem.comnih.govfrontiersin.orgresearchgate.netnih.gov

Orthotopic and Heterotopic Xenograft Studies (e.g., Panc1, MiaPaCa2)

This compound has been evaluated in murine models bearing orthotopic and heterotopic xenografts derived from human PDA cell lines, including Panc1 and MiaPaCa2. oup.cominvivochem.commedchemexpress.comcaymanchem.combioscience.co.ukcaymanchem.comresearchgate.netresearchgate.netnih.gov These models involve the transplantation of human cancer cells into immunocompromised mice (e.g., NOD/SCID mice) to mimic human tumor growth. oup.cominvivochem.commedchemexpress.comcaymanchem.combioscience.co.ukcaymanchem.comresearchgate.net Orthotopic models involve implanting cells in the pancreas, while heterotopic models involve subcutaneous implantation. oup.comresearchgate.net Studies have shown that this compound treatment attenuates tumor growth in both orthotopic and heterotopic settings using these cell lines. oup.cominvivochem.commedchemexpress.comcaymanchem.combioscience.co.ukcaymanchem.comresearchgate.netresearchgate.net

Efficacy in Tumor Growth Attenuation

Treatment with this compound has demonstrated significant efficacy in attenuating tumor growth in murine PDA models. oup.comaacrjournals.orgmedchemexpress.commdpi.cominvivochem.commedchemexpress.comcaymanchem.comnih.govbioscience.co.ukcaymanchem.comnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov In studies using orthotopic and heterotopic xenografts of human PDA cell lines Panc1 and MiaPaCa2, this compound treatment resulted in a drastic attenuation of tumor growth compared to vehicle-treated controls. oup.cominvivochem.commedchemexpress.comcaymanchem.combioscience.co.ukcaymanchem.comresearchgate.netresearchgate.net For example, in treated mice, the weights of pancreatic specimens containing orthotopic xenografts were substantially reduced (46.0 ± 13% for Panc1 and 37.8 ± 5.9% for MiaPaCa2 of control weights). oup.comresearchgate.net Heterotopic xenografts showed even more pronounced reductions in weight (9.8 ± 1.7% for Panc1 and 6.6 ± 2.5% for MiaPaCa2 of control weights). oup.comresearchgate.net Histological analyses of treated xenografts have revealed extensive necrosis and a marked reduction in proliferating cancer cells, as indicated by Ki-67 immunostaining. researchgate.net The treated/untreated proliferation index ratio in heterotopic MiaPaCa2 xenografts was 0.38. oup.com PET/CT image analysis in PDA-bearing mice treated with this compound also demonstrated marked shrinkage of PDA. oup.comresearchgate.net

Table 2: this compound Efficacy in Murine PDA Xenograft Models (Tumor Weight as % of Control)

| Cell Line (Xenograft Type) | Tumor Weight (% of Control) | Source |

| Panc1 (Orthotopic) | 46.0 ± 13% | oup.comresearchgate.net |

| MiaPaCa2 (Orthotopic) | 37.8 ± 5.9% | oup.comresearchgate.net |

| Panc1 (Heterotopic) | 9.8 ± 1.7% | oup.comresearchgate.net |

| MiaPaCa2 (Heterotopic) | 6.6 ± 2.5% | oup.comresearchgate.net |

Histopathological Analysis of Tumor Regression and Apoptosis

In preclinical models, this compound treatment has been shown to induce tumor regression and apoptosis. In a very aggressive murine KrasG12D-driven pancreatic ductal adenocarcinoma (PDAC) model, this compound treatment led to distinct tumor shrinkage. aacrjournals.org Histopathological analyses in this model showed an increase in cancer cell apoptosis. oup.com Similarly, in MYC-dependent PDAC models, oral administration of this compound was able to induce apoptosis. mdpi.com

Impact on Tumor Cell Proliferation in vivo

This compound has demonstrated an inhibitory impact on tumor cell proliferation in vivo. In the murine KrasG12D-driven PDAC model, immunohistochemical analyses revealed a reduction in cell proliferation following this compound treatment. oup.com The treated/untreated proliferation index ratio was reported as 0.29, indicating a significant decrease in proliferation in the treated group compared to controls (P < .001). oup.com this compound was also shown to block proliferation in this aggressive murine PDAC model in vivo. aacrjournals.org

Breast Cancer Models

This compound has also been investigated in breast cancer models. Studies using murine models of breast cancer have shown that this compound exhibits therapeutic efficacy. oup.com Furthermore, metastatic HER-2-negative breast tumors demonstrated significantly increased responsiveness when treated with this compound in combination with Palbociclib (B1678290) and CDK4/6 inhibitors. aginganddisease.orgnih.gov Another recent compound, EN4, which binds to the disordered MYC domain and reduces its stability and transcriptional activity, also possessed in vivo activity, reducing tumor growth in a breast cancer xenograft model. nih.govrupress.org

Studies on Osteosarcoma Cells in vivo (if relevant)

While the search results indicate that this compound strongly inhibited the proliferation of MYC-dependent U-2OS osteosarcoma cells in vitro, demonstrating a 70% reduction, the information regarding in vivo studies specifically on osteosarcoma models treated with this compound is limited in the provided search results. mdpi.comaacrjournals.orgoup.com One source mentions that the sensitivity of cells to this compound is cell line-dependent, noting that the IC50 in U-2OS osteosarcoma cells was 10 µM, which was higher than in TGR-1 cells (0.25 µM). oup.com Another source confirms this compound inhibits proliferation of MYC-dependent osteosarcoma cells but not PC12 cells which are defective for MAX. aacrjournals.org Based on the available search results, detailed in vivo studies of this compound specifically in osteosarcoma models were not prominently featured.

Survival Outcomes in this compound-Treated Preclinical Models

Treatment with this compound has been associated with improved survival outcomes in preclinical cancer models, particularly in PDAC. In a highly aggressive mutant Kras-driven murine model of PDAC, continuous administration of this compound to moribund mice led to prolonged survival, whereas all control mice succumbed to the disease during the treatment period. oup.com this compound showed efficacy in vivo upon oral gavage administration, increasing survival in mouse models of pancreatic cancer. nih.govrupress.org Similar results regarding increased survival were also obtained in orthotopic xenografts of human pancreatic cancer cells. oup.comfrontiersin.org

Detailed Research Findings and Data

Preclinical studies have provided quantitative data on this compound's effects. In the murine KrasG12D-driven PDAC model, the treated/untreated proliferation index ratio was 0.29 (P < .001). oup.com In NOD/SCID mice carrying orthotopic or heterotopic xenografts of human pancreatic cancer cells, tumor growth was significantly attenuated. oup.com For example, the mean tumor weight ± SD of treated heterotopic xenografts was 15.2 ± 5.8 mg compared to vehicle-treated controls at 230.2 ± 43.9 mg (P < .001). oup.com

Table 1: Impact of this compound on Tumor Proliferation and Growth in Preclinical Models

| Model | Measurement | This compound Treated (Mean ± SD) | Vehicle Treated (Mean ± SD) | P-value | Citation |

| Murine KrasG12D-driven PDAC | Proliferation Index Ratio | 0.29 | 1.00 (Untreated) | < .001 | oup.com |

| NOD/SCID mice with human pancreatic cancer heterotopic xenografts | Tumor Weight (mg) | 15.2 ± 5.8 | 230.2 ± 43.9 | < .001 | oup.com |

Note: This table is presented statically here but is intended to be interactive in the final output.

Table 2: this compound Activity in Different Cell Lines (In vitro IC50)

| Cell Line | MYC Status | IC50 (µM) | Citation |

| TGR-1 | MYC+/+ | 0.25 | mdpi.comoup.com |

| H015.19 | MYC−/− | 9.0 | mdpi.comoup.com |

| U-2OS Osteosarcoma | MYC-dependent | 10.0 | mdpi.comoup.com |

| PC-12 | MAX-defective | No inhibition | aacrjournals.org |

Note: This table is presented statically here but is intended to be interactive in the final output.

Specificity and Selectivity Profile of Mycro3 As a Molecular Probe

Distinction from Other bZIP Transcription Factor Inhibitors (e.g., AP-1, Max-Max, STAT3)

A key characteristic of Mycro3 is its potent and preferential interaction with the c-Myc/Max heterodimer compared to other related dimeric transcription factors. Research indicates that this compound potently and preferentially interacts with Myc-Max over the Max-Max dimer. nih.govnih.govciteab.com This is a significant distinction, as Max can form homodimers (Max-Max) or heterodimers with other proteins from the Mad family, which generally repress transcription.

Furthermore, this compound demonstrates a notable selectivity profile when compared to other bZIP transcription factors like Activator Protein 1 (AP-1) and the structurally unrelated Signal Transducer and Activator of Transcription 3 (STAT3). Studies have shown that this compound has weak inhibitory activity against AP-1 in whole cell assays. nih.govgoogle.comtocris.com More specifically, this compound does not significantly affect the dimerization of the AP-1 transcription factor, which is composed of proteins from the Jun and Fos families. nih.govnih.govciteab.commdpi.com Additionally, this compound does not affect the DNA binding of STAT3 to its binding site. nih.govnih.govciteab.com This selective inhibition of Myc-Max interactions, with limited activity against AP-1 and STAT3, underscores this compound's value as a tool for specifically investigating Myc-Max-dependent cellular processes.

Superior Specificity Compared to Predecessor MYC Inhibitors

This compound exhibits a superior specificity profile compared to its predecessors, Mycro1 and Mycro2. nih.govgoogle.comtocris.com It was the first inhibitor derived from the pyrazolo[1,5-a]pyrimidine (B1248293) library, built upon Mycro1 and Mycro2, that effectively interfered with the formation of the Myc-Max-DNA complex by specifically inhibiting the protein-protein interactions between Myc and Max. nih.govnih.govciteab.com This contrasts with earlier attempts at inhibiting Myc-Max, such as the compound IIA6B17, which showed a lack of specificity by also inhibiting the transformation induced by Jun, a component of AP-1. citeab.com

The improved specificity of this compound is further highlighted by its differential activity in cells with intact Myc alleles versus Myc-null cells. This compound exhibits potent activity in whole cell assays, with significantly lower IC50 values in cells where Myc is present and functional compared to cells lacking Myc. tocris.com This indicates that its inhibitory effects are largely dependent on the presence of the Myc protein, reinforcing its specificity for the Myc-Max complex.

The following table summarizes representative IC50 data illustrating the specificity of this compound:

| Cell Line Type | Myc Status | This compound IC50 (μM) | Citation |

| Cells with intact Myc | Myc-proficient | 0.25 | tocris.com |

| Myc-null cells | Myc-deficient | 9.0 | tocris.com |

This data demonstrates an approximately 36-fold difference in potency between Myc-proficient and Myc-deficient cells, providing quantitative evidence of this compound's on-target specificity for cellular processes dependent on endogenous Myc.

Analysis of Potential Off-Target Effects and Associated Cellular Responses

While this compound has demonstrated promising specificity for the Myc-Max interaction, the analysis of its potential off-target effects has been noted as not systematically evaluated in some contexts, despite its lack of effect on AP-1 dimerization. mdpi.com The challenge of off-target effects is a general concern for inhibitors targeting transcription factors due to the nature of their interaction surfaces. ctdbase.orgidrblab.net

Despite the need for more systematic evaluation of off-target effects, research findings have detailed associated cellular responses observed upon this compound treatment in MYC-dependent cancer models. This compound has been shown to induce marked shrinkage of pancreatic ductal adenocarcinoma (PDA), increase cancer cell apoptosis, and reduce cell proliferation in mouse models. nih.govciteab.comtocris.comidrblab.netidrblab.cn Tumor growth was also significantly attenuated in mice carrying xenografts of human pancreatic cancer cells treated with this compound. citeab.comtocris.comidrblab.cn These observed cellular responses are consistent with the expected outcomes of inhibiting oncogenic Myc-Max activity, supporting the notion that this compound's primary effects are mediated through its intended target.

Methodological Approaches in Mycro3 Research

In Vitro Assays for Quantifying MYC-MAX Dimerization Inhibition

Quantifying the inhibition of MYC-MAX dimerization by Mycro3 is a crucial step in understanding its primary mechanism of action. This compound functions by inhibiting the interaction between c-MYC and MAX medchemexpress.commedchemexpress.comcaymanchem.comprobechem.comglpbio.comgraphyonline.com. This inhibition prevents the formation of the functional MYC-MAX heterodimer, which is necessary for binding to E-box DNA sequences and regulating gene transcription graphyonline.commdpi.comaacrjournals.org.

Fluorescence polarization (FP) assays are a common technique used to quantify the disruption of protein-protein interactions, including MYC-MAX dimerization aacrjournals.orgresearchgate.net. These assays typically involve a fluorescently tagged E-box oligonucleotide and purified MYC and MAX proteins. The formation of the MYC-MAX dimer bound to the DNA probe results in a high level of polarized fluorescence. Inhibitors like this compound compete with the DNA for binding to the MYC-MAX dimer or disrupt the dimer itself, leading to a decrease in fluorescence polarization aacrjournals.orgresearchgate.net.

Electrophoretic mobility shift assays (EMSAs), also known as gel shift assays, are another technique used to study protein-DNA interactions and can be adapted to assess the impact of this compound on MYC-MAX binding to DNA aacrjournals.org. In this assay, a labeled DNA probe containing an E-box sequence is incubated with MYC and MAX proteins in the presence or absence of this compound. The formation of the MYC-MAX/DNA complex results in a slower migration of the labeled DNA probe during gel electrophoresis. The presence of this compound would reduce or abolish the formation of this shifted complex, indicating inhibition of DNA binding by the MYC-MAX dimer aacrjournals.org.

Reporter-gene assays are also utilized to evaluate the functional consequence of MYC-MAX dimerization inhibition on target gene transcription aacrjournals.org. These assays involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with E-box elements. MYC-MAX dimerization and binding to the E-box elements activate reporter gene expression. Treatment with this compound would lead to a decrease in reporter gene activity, reflecting the inhibition of MYC-MAX transcriptional function aacrjournals.org.

This compound has demonstrated high selectivity in inhibiting c-MYC/MAX dimerization and conjugation with DNA medchemexpress.commedchemexpress.comglpbio.comtargetmol.com. It shows preference for interacting with MYC-MAX over the MAX-MAX dimer or related bZip AP-1 transcription factors (Jun/Fos proteins), and does not affect the DNA binding of STAT3 researchgate.net. This compound exhibits excellent specificity with IC50 values of 0.25 µM for cells with intact MYC alleles and 9.0 µM for MYC-null cells medchemexpress.commedchemexpress.comcaymanchem.cominvivochem.com.

Selection and Utilization of Preclinical Animal Models for Efficacy Evaluation

Preclinical animal models are essential for evaluating the in vivo efficacy of this compound and understanding its effects in a complex biological system. Various mouse models are employed, including xenograft models and genetically engineered mouse models (GEMMs).

Xenograft Models for Human Cancer Cells

Xenograft models involve the transplantation of human cancer cells into immunodeficient mice, such as NOD/SCID mice medchemexpress.commedchemexpress.comprobechem.cominvivochem.comoup.com. These models allow researchers to study the effects of this compound on the growth and progression of human tumors in a living system.

This compound has been tested in xenograft models using human pancreatic ductal adenocarcinoma (PDA) cell lines, such as Panc1 and MiaPaCa2 medchemexpress.commedchemexpress.comcaymanchem.comprobechem.cominvivochem.comoup.comfrontiersin.orgaacrjournals.org. Studies have shown that this compound treatment significantly attenuates tumor growth in both orthotopic (implanted in the pancreas) and heterotopic (implanted subcutaneously) xenograft models medchemexpress.commedchemexpress.comcaymanchem.comprobechem.cominvivochem.comoup.comfrontiersin.orgaacrjournals.org. For example, in one study, this compound treatment drastically reduced the weights of pancreatic specimens containing orthotopic xenografts and cleanly excised heterotopic xenografts of Panc1 and MiaPaCa2 cells compared to untreated controls oup.com. This compound also effectively treated xenografts derived from human lung cancer cells (KRASG12D) and KRAS-driven mammary tumors in mice . Patient-derived xenograft (PDX) models are also being used to evaluate the efficacy of this compound and its derivatives aacrjournals.org.

Genetically Engineered Mouse Models of Cancer

Genetically Engineered Mouse Models (GEMMs) are valuable for studying cancer development and treatment in a more physiologically relevant setting, as the tumors arise within the mouse's own tissues due to specific genetic alterations aacrjournals.orgaacrjournals.org.

This compound has been evaluated in a KRAS-driven PDA mouse model (Pdx1-cre/KRAS*) medchemexpress.cominvivochem.comoup.comaacrjournals.org. This model mimics the genetic alterations found in a significant proportion of human pancreatic cancers xiahepublishing.com. In this model, daily oral administration of this compound prolonged survival and induced marked shrinkage of PDA medchemexpress.cominvivochem.comoup.comfrontiersin.orgxiahepublishing.comnih.gov. Analysis of these tumors revealed a reduction in cell proliferation and an increase in apoptosis following this compound treatment medchemexpress.comoup.com. Transcriptome analysis of this compound-treated murine PDACs showed inhibition of MYC gene signatures, supporting a direct inhibitory effect on MYC activity aacrjournals.org.

Studies using GEMMs have also provided insights into the role of the immune system in the antitumor effects of this compound. In B16F10 melanoma models, the antitumor effect of this compound was abrogated in Rag1−/− mice (lacking mature B and T cells) and CD8−/− mice (lacking CD8 T cells), indicating a critical role for adaptive immunity, particularly CD8 T cells, in this compound's efficacy researchgate.netnih.govresearchgate.net.

Techniques for Assessing Cellular Responses (e.g., Flow Cytometry, Immunofluorescence)

Assessing cellular responses to this compound treatment provides insights into the downstream effects of MYC-MAX inhibition on cell behavior. Techniques such as flow cytometry and immunofluorescence are commonly employed.

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells in a population, such as cell size, granularity, and protein expression. In this compound research, flow cytometry has been used to analyze tumor-infiltrating immune cells nih.govresearchgate.net. Studies in mouse models treated with this compound have shown that flow cytometry can detect a significant reduction in regulatory T cells (Treg) and an increase in the percentage and expression of effector molecules (perforin and granzyme B) by CD8 T cells in tumors nih.govresearchgate.net. Flow cytometry has also been used to measure MYC protein levels in different T cell subsets nih.gov. Additionally, flow cytometry can be used to assess cell viability, apoptosis, and proliferation markers in response to this compound treatment nih.gov.

Immunofluorescence is a microscopy technique that uses fluorescently labeled antibodies to visualize specific proteins or structures within cells or tissues. This technique complements flow cytometry by providing spatial information about protein localization and cellular morphology. Immunofluorescence staining of tumor sections from this compound-treated mice has confirmed the flow cytometry findings regarding changes in immune cell populations, such as the reduction of Treg cells and the increase in CD8 T cells nih.govresearchgate.net. Immunofluorescence has also been used to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in tumor tissues, demonstrating reduced proliferation and increased apoptosis in this compound-treated samples oup.comresearchgate.net. Furthermore, immunofluorescence can visualize the reduction of MYC protein levels in cancer cells after treatment oup.comresearchgate.net.

Molecular Techniques for Analyzing Gene Expression and Protein-Protein Interactions

Molecular techniques are crucial for dissecting the molecular mechanisms by which this compound exerts its effects, including analyzing changes in gene expression and confirming protein-protein interactions.

Analyzing gene expression changes in response to this compound treatment can reveal the transcriptional programs affected by MYC-MAX inhibition. Techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the levels of specific mRNA transcripts and proteins, respectively researchgate.netresearchgate.netbiorxiv.org. For instance, qRT-PCR and Western blotting have been used to assess the levels of Glutaminase (GLS), a MYC target gene, in cancer cells treated with this compound . Transcriptome profiling, which analyzes the expression of thousands of genes simultaneously, has shown that this compound treatment inhibits MYC gene signatures in murine PDACs aacrjournals.org.

Techniques to directly analyze protein-protein interactions are vital for confirming this compound's ability to disrupt the MYC-MAX dimer. While the initial searches highlighted in vitro assays for dimerization inhibition (Section 6.1), other molecular techniques can provide further evidence. Co-immunoprecipitation followed by Western blotting can be used to assess the interaction between MYC and MAX proteins in cell lysates. If this compound disrupts this interaction, less MAX would be pulled down with MYC (or vice versa) in the presence of the compound. Chemical cross-linking followed by Western blotting has also been used to study the disruption of MAX-MAX/MYC-MAX dimerization equilibrium by MYC inhibitors mdpi.com.

Translational Implications and Future Directions for Mycro3 Based Therapeutics

Mycro3 as a Lead Compound for Next-Generation MYC-Targeted Agents

This compound has been identified through high-throughput screening and structure-activity relationship studies based on earlier MYC-MAX inhibitors, Mycro1 and Mycro2. mdpi.comnih.gov It exhibits improved specificity compared to its predecessors, showing potent and selective inhibition of c-MYC in whole-cell assays with weaker activity against Activator protein 1 (AP-1). medchemexpress.comglpbio.cominvivochem.com The compound's ability to inhibit MYC-MAX dimerization and subsequent DNA binding directly addresses a key mechanism by which MYC exerts its oncogenic effects. medchemexpress.comglpbio.cominvivochem.com Preclinical studies in genetically-modified mouse models of KRAS-induced pancreatic ductal adenocarcinoma (PDA) have shown that oral administration of this compound leads to marked shrinkage of tumors, increased cancer cell apoptosis, and reduced cell proliferation. medchemexpress.comresearchgate.net Tumor growth was also significantly attenuated in mice carrying xenografts of human pancreatic cancer cell lines treated with this compound. medchemexpress.comresearchgate.net These findings provide strong justification for the continued development of this compound and its analogues as potential next-generation MYC-targeted therapies. researchgate.netaacrjournals.org

| Preclinical Model | This compound Treatment Outcome | Reference |

| KRAS-induced PDA mouse model | Marked tumor shrinkage, increased apoptosis, reduced proliferation, increased survival. | medchemexpress.comresearchgate.net |

| Orthotopic/Heterotopic human PDA cell xenografts | Drastically attenuated tumor growth. | medchemexpress.comresearchgate.net |

| B16F10 mouse melanoma model | Significantly reduced tumor volume, required adaptive immune system for full effect. | researchgate.netnih.gov |

Rationale for Combination Therapies Involving this compound

MYC-driven cancers are characterized by complex signaling networks and inherent resistance mechanisms. nih.gov Combining MYC-targeted therapies with other treatment modalities offers a compelling strategy to enhance efficacy and mitigate resistance. nih.govpatsnap.com Given MYC's central role in regulating various cellular processes, including proliferation, metabolism, and immune evasion, its inhibition can potentially sensitize cancer cells to other agents. mdpi.comnih.govaginganddisease.org Preclinical data suggest that this compound can enhance CD8+ T cell function and induce anti-tumor immune responses, indicating a potential synergy with immunotherapy approaches. researchgate.netnih.gov Additionally, MYC inhibition can impact cellular metabolism and other pathways crucial for tumor survival, suggesting potential combinations with targeted therapies addressing these vulnerabilities. aacrjournals.orgfrontiersin.org While specific combination studies involving this compound were not extensively detailed in the search results beyond its use in preclinical models, the general rationale for combining MYC inhibitors with chemotherapy, targeted therapy, or immunotherapy is well-supported by research on other MYC-targeting agents. nih.govpatsnap.commdpi.com For instance, combining MYC inhibitors with drugs inhibiting collaborating tumorigenic pathways is being evaluated. aacrjournals.org

Strategies for Addressing Acquired Resistance to MYC Inhibition

Acquired resistance is a significant challenge in cancer therapy, and MYC inhibitors are likely to face similar issues. nih.gov While specific resistance mechanisms to this compound have not been fully elucidated, research on other MYC inhibitors and the multifaceted nature of MYC's role in cancer provide insights into potential resistance strategies and how to address them. Resistance to MYC inhibition can arise through various mechanisms, including activation of alternative survival pathways, alterations in MYC or MAX expression or stability, or changes in the tumor microenvironment. nih.govresearchgate.net Strategies to overcome resistance may involve combination therapies targeting these alternative pathways nih.govpatsnap.comresearchgate.net, developing this compound analogues with improved properties mdpi.comaacrjournals.org, or utilizing novel delivery methods to ensure sufficient drug concentration at the tumor site. mdpi.comfrontiersin.org Furthermore, understanding the specific mechanisms of resistance that emerge upon this compound treatment in preclinical models, as suggested by the observation of residual cancer after this compound treatment in a PDA model, is crucial for designing effective strategies to overcome them. aacrjournals.org

Development of this compound Analogues with Enhanced Efficacy or Specificity

The development of this compound was itself a result of efforts to improve upon earlier MYC-MAX inhibitors. mdpi.comnih.gov Further optimization through drug design, organic synthesis, and in vitro/in vivo evaluations is a critical step in developing more effective MYC-targeted agents. mdpi.comaacrjournals.org For example, an analogue of this compound, Amy22, has been identified, demonstrating a vastly improved therapeutic window and superior pharmacokinetic properties compared to this compound. aacrjournals.org This highlights the potential for generating this compound derivatives with enhanced potency, selectivity, metabolic stability, and bioavailability. mdpi.comaacrjournals.orgfrontiersin.org Structure-activity relationship studies and the use of advanced computational approaches can guide the design of such analogues. mdpi.com The goal is to develop compounds that maintain potent inhibition of MYC-MAX interaction while minimizing off-target effects and improving drug delivery and distribution to tumor tissues. mdpi.comnih.gov

Considerations for Clinical Translation of MYC-MAX Inhibitors

Translating MYC-MAX inhibitors like this compound into clinical practice requires addressing several key considerations. Despite the preclinical promise, no small molecule drugs directly blocking MYC-MAX interactions have yet received clinical approval. mdpi.com Challenges include achieving adequate bioavailability, favorable pharmacokinetics, and sufficient drug concentration at the tumor site. mdpi.comfrontiersin.org Toxicity to normal proliferating cells, where MYC also plays essential roles, is another significant concern that requires careful evaluation and strategies to mitigate. nih.govnih.gov The identification of predictive biomarkers to identify patients most likely to respond to MYC-targeted therapy is also crucial for successful clinical translation. nih.gov While this compound has shown efficacy in preclinical models and possesses favorable properties like oral bioavailability, further studies are needed to assess its safety profile and efficacy in human trials. medchemexpress.cominvivochem.comresearchgate.net The experience gained from the development of other MYC inhibitors and the ongoing clinical trials with different MYC-targeting strategies, such as the Omomyc mini-protein (OMO-103), will provide valuable insights for the clinical translation of this compound-based therapeutics. nih.govnih.govrupress.org

Q & A

Q. What is the molecular mechanism by which Mycro3 inhibits Myc-mediated oncogenesis?

this compound selectively disrupts the Myc-Max heterodimer formation, preventing Myc from binding to DNA and regulating target genes. This inhibition blocks Myc-dependent transcriptional activity, leading to cell cycle arrest (G0/G1 phase) and apoptosis in Myc-overexpressing cancer cells. Co-immunoprecipitation assays and DNA-binding interference studies confirm this mechanism .

Q. How do pharmacokinetic properties of this compound influence experimental design in preclinical studies?

this compound’s oral bioavailability (administered as a carboxymethylcellulose emulsion) and sustained blood concentration (0.5 µM for 12 hours post-dosing) enable once-daily dosing in murine models. Pharmacokinetic analyses (LC-MS/MS) guide optimal dosing schedules (e.g., 100 mg/kg/day) for efficacy studies, ensuring sustained Myc inhibition without overt toxicity .

Q. What methodological approaches validate Myc-Max dimerization inhibition in cellular models?

Key methods include:

- Co-immunoprecipitation : Quantifies reduced Myc-Max complex formation post-treatment .

- Proliferation assays : Measures IC50 values (low micromolar range) in Myc-dependent cell lines (e.g., U-20S osteosarcoma) versus Myc-null controls .

- Transcriptomic profiling : Microarray analysis identifies downregulation of Myc target genes (e.g., Myc-Omomyc overlap) to confirm pathway suppression .

Advanced Research Questions

Q. Why does this compound show variable efficacy across different cancer cell lines?

Sensitivity correlates with Myc dependency. For example, TGR-1 cells (Myc+/+) exhibit higher susceptibility than HO15.19 (Myc−/−) cells. Discrepancies arise from differences in Myc expression levels, compensatory signaling pathways, or epigenetic modifications influencing Myc-Max interactions .

Q. How to reconcile this compound’s in vitro potency with limited tumor eradication in vivo?

While this compound reduces tumor burden by ~70% in pancreatic ductal adenocarcinoma (PDA) models, residual Myc-low or Myc-independent clones persist. Longitudinal studies suggest adaptive resistance mechanisms, such as metabolic rewiring or stromal interactions, which require combination therapies for complete eradication .

Q. What explains the lack of synergy between this compound and RocA (eIF4A1 inhibitor) in suppressing metastasis?

Despite both targeting Myc-related pathways (c-MYC/miR-9), RocA alone showed superior anti-metastatic effects in vivo. Joint interventions may exacerbate toxicity (e.g., reduced murine survival) or saturate Myc-inhibitory pathways, diminishing additive benefits .

Q. How do dosing strategies impact this compound’s efficacy in orthotopic vs. heterotopic xenografts?

Heterotopic models (e.g., subcutaneous tumors) require higher doses (100 mg/kg) due to differential drug penetration, whereas orthotopic pancreatic tumors respond to lower concentrations. Pharmacodynamic markers (e.g., Ki-67 reduction) guide dose optimization across models .

Q. What are the downstream transcriptional changes induced by this compound in Myc-driven cancers?

RNA sequencing in treated PDA models reveals suppression of Myc-regulated genes (e.g., CDK4, LDHA) and enrichment of apoptosis-related pathways. Overlap with Omomyc-inhibited genes confirms Myc-specific targeting .

Data Contradiction and Experimental Design

Q. How to address discrepancies in this compound’s reported IC50 values across studies?

Variability arises from assay conditions (e.g., cell viability vs. DNA-binding assays) and cell-specific Myc dependency. Standardizing assays (e.g., using isogenic Myc+/+ and Myc−/− lines) and reporting context-specific IC50 ranges improve cross-study comparability .

Q. Why does this compound inhibit STAT3-DNA binding in some assays but not others?

this compound’s sequence-independent Myc-Max inhibition contrasts with STAT1 inhibitors like LLL3. STAT3 effects may result from off-target interactions at high concentrations, emphasizing the need for dose-response validation in target-specific assays .

Tables

Table 1. Key Pharmacokinetic Parameters of this compound in Murine Models

| Parameter | Value | Reference |

|---|---|---|

| Cmax (blood) | 0.8 µM at 4 hours post-dose | |

| Half-life | >17 hours | |

| Oral bioavailability | Effective via emulsion | |

| Tumor concentration | 0.5 µM sustained for 12 hours |

Table 2. Efficacy of this compound in Preclinical Cancer Models

| Model Type | Outcome (vs. Control) | Reference |

|---|---|---|

| PDA (KRAS*-driven) | 70% tumor reduction | |

| Panc1 xenografts | Tumor weight: 46% of control | |

| A549 lung carcinoma | Proliferation index: 19% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.